molecular formula C18H19N3O B2610125 N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide CAS No. 878715-32-3

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide

Cat. No.: B2610125
CAS No.: 878715-32-3
M. Wt: 293.37
InChI Key: AENBPDGHFUPHDU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification process can be optimized using automated chromatography systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetic acid, while reduction may produce N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylethylamine .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing promising activity against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in apoptosis or cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide
  • N-[(1-ethyl-1H-1,3-benzothiazol-2-yl)methyl]-2-phenylacetamide
  • N-[(1-ethyl-1H-1,3-benzoxazol-2-yl)methyl]-2-phenylacetamide

Uniqueness

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide stands out due to its unique combination of the benzimidazole ring and phenylacetamide moiety. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards specific targets, making it a promising candidate for further development .

Biological Activity

N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological mechanisms, and various studies that highlight its activity against different pathogens.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodiazole moiety linked to a phenylacetamide group. This configuration is crucial for its biological activity, as it allows interaction with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N3O
Molecular Weight283.34 g/mol
CAS Number1111771

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Acetamide Moiety : Reaction with acetic acid derivatives to form the final product.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, phenylacetamide derivatives have been evaluated against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 µg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study:
In a study examining the antibacterial effects of phenylacetamide derivatives, compound 21 showed an MIC of 0.67 µg/mL against E. coli, indicating potent activity. The compounds also demonstrated a post-antibiotic effect lasting up to 2 hours at MIC concentrations .

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA topoisomerases, particularly ParE . This inhibition leads to disruption of DNA replication and ultimately bacterial cell death.

Safety and Toxicology

Safety assessments indicate that compounds in this class exhibit low toxicity towards mammalian cells, as evidenced by high selectivity indices in cytotoxicity assays . The selectivity index for some derivatives has been reported as high as 951.72, suggesting a favorable therapeutic window.

Properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENBPDGHFUPHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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